N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane ring system attached via a methylene bridge to a 2,5-dichlorobenzamide group. The compound’s synthesis involves multi-step processes, including the reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ to yield 1,4-dioxaspiro[4.5]decan-8-ol, followed by functionalization to introduce the benzamide moiety .
Properties
IUPAC Name |
2,5-dichloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOOSPMFFJWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with a suitable benzoyl chloride derivative under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The dichloro groups in the target compound likely increase lipophilicity and introduce halogen-bonding capabilities compared to methoxy or nitro substituents. Nitro groups (as in 923233-20-9) may enhance reactivity but could pose metabolic stability challenges.
Analogues with Alternative Functional Groups
Compounds from the C07D/C07C class, such as ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-1,4-dioxaspiro[4.5]decane carboxylates, replace the benzamide group with sulfonyl and ester functionalities . These modifications alter electronic properties and metabolic pathways, with sulfonyl groups enhancing hydrogen-bond acceptor capacity and esters offering hydrolytic susceptibility.
Triazine-Based Analogues
Compounds like N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine (1092332-45-0) diverge significantly, replacing the spirocyclic benzamide scaffold with a triazine core . Such structural shifts prioritize planar aromatic systems for DNA intercalation or kinase inhibition, highlighting the target compound’s uniqueness in leveraging spirocyclic rigidity.
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide
- Molecular Formula : C19H26Cl2N2O3
- Molecular Weight : 392.34 g/mol
- CAS Number : 900006-97-5
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of dichlorobenzamide enhances its potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | Induction of apoptosis through mitochondrial pathways |
| U-937 (Leukemia) | 12.50 | Cell cycle arrest at G0-G1 phase |
| A549 (Lung cancer) | 10.25 | Inhibition of proliferation via apoptosis |
The compound has been reported to induce apoptosis in a dose-dependent manner, which is critical for its anticancer efficacy. Flow cytometry assays have confirmed these findings by demonstrating increased apoptotic cell populations following treatment with the compound.
Antimicrobial Activity
In addition to its anticancer properties, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide has been evaluated for antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
The compound exhibited effective antimicrobial activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent in infectious diseases.
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G0-G1 phase.
- Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits essential metabolic processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cell Lines : A study demonstrated that treatment with N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide resulted in a significant reduction in cell viability in MCF-7 cells compared to untreated controls (p < 0.01).
- In Vivo Efficacy : In an animal model of leukemia, administration of the compound led to a notable decrease in tumor size and improved survival rates compared to control groups.
- Synergistic Effects with Other Agents : Research indicated that when combined with standard chemotherapy agents like doxorubicin, the compound enhanced cytotoxic effects against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
